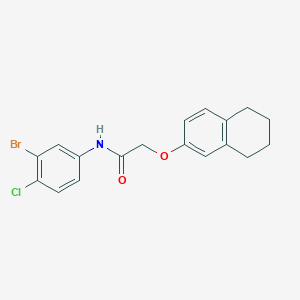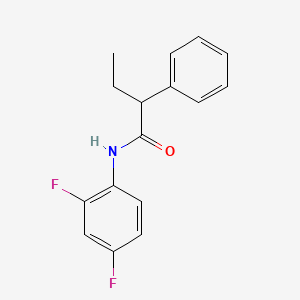
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, commonly known as BCTN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BCTN is a selective antagonist of the G-protein coupled receptor, GPR139, which is predominantly expressed in the brain.
作用機序
BCTN acts as a selective antagonist of GPR139, which is a G-protein coupled receptor that is predominantly expressed in the brain. GPR139 has been implicated in the regulation of various physiological processes such as circadian rhythm, feeding behavior, and mood disorders. BCTN binds to GPR139 and prevents the activation of downstream signaling pathways, leading to alterations in these physiological processes.
Biochemical and Physiological Effects:
BCTN has been shown to modulate various physiological processes such as circadian rhythm, feeding behavior, and mood disorders. In animal studies, BCTN has been shown to reduce depressive-like behavior and anxiety-like behavior. Furthermore, BCTN has been shown to alter the activity of dopaminergic and serotonergic neurons, which are implicated in the regulation of mood and behavior.
実験室実験の利点と制限
BCTN has several advantages for laboratory experiments. It is a selective antagonist of GPR139, which allows for the specific modulation of this receptor without affecting other receptors. Furthermore, BCTN has been shown to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for in vivo studies. However, BCTN has some limitations for laboratory experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, the synthesis of BCTN requires technical expertise and specialized equipment.
将来の方向性
There are several future directions for the study of BCTN. One potential direction is the investigation of the therapeutic potential of BCTN in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the pharmacological properties of BCTN and its effects on other physiological processes. Finally, the development of more selective and potent GPR139 antagonists could lead to the identification of new therapeutic targets for the treatment of psychiatric disorders.
合成法
The synthesis of BCTN involves a series of chemical reactions that require technical expertise and specialized equipment. The first step involves the bromination of 3-chloroaniline to obtain 3-bromo-4-chloroaniline. The second step involves the reaction of 3-bromo-4-chloroaniline with 2-naphthol to obtain 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aniline. Finally, the reaction of 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aniline with chloroacetyl chloride leads to the formation of BCTN.
科学的研究の応用
BCTN has been extensively studied for its potential applications in the field of neuroscience. GPR139, the receptor targeted by BCTN, is predominantly expressed in the brain and has been implicated in the regulation of various physiological processes such as circadian rhythm, feeding behavior, and mood disorders. BCTN has been shown to modulate the activity of GPR139, leading to alterations in these physiological processes. Furthermore, BCTN has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-16-10-14(6-8-17(16)20)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h5-10H,1-4,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRLGNJMCSUKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)

![2,2-dimethyl-N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5137030.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137037.png)

![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)


![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5137077.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5137080.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)